

Application Note: Quantitative Analysis of 4-Isopropyl-2-nitroaniline

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Compound of Interest

Compound Name: 4-Isopropyl-2-nitroaniline

Cat. No.: B181355

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Introduction and Scope

4-Isopropyl-2-nitroaniline is a nitroaromatic compound of significant interest in chemical synthesis, potentially serving as a key intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1] As with many nitroaromatic compounds, its presence and quantity must be carefully controlled, whether as a starting material, an intermediate, or a potential process-related impurity in a final drug substance.[1] The accurate and precise quantification of **4-Isopropyl-2-nitroaniline** is therefore paramount for ensuring process consistency, product quality, and regulatory compliance.

This document provides a comprehensive guide to validated analytical methods for the quantification of **4-Isopropyl-2-nitroaniline**. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We will detail a primary High-Performance Liquid Chromatography (HPLC) method, validated according to International Conference on Harmonisation (ICH) guidelines, and discuss Gas Chromatography (GC) as a viable orthogonal technique.[2][3] The causality behind experimental choices is explained to provide a deeper understanding of the method development and validation process.[4][5]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for methodical analytical development.

Property	Value	Source
Chemical Name	4-Isopropyl-2-nitroaniline	[6]
CAS Number	63649-64-9	[6][7]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	[8]
Molecular Weight	180.20 g/mol	[9]
Appearance	Orange oil or solid	[8]
UV-Vis λ _{max}	~380 nm (Estimated based on 4-nitroaniline in polar solvents)	[10]
Solubility	Soluble in organic solvents like methanol, acetonitrile, ethyl acetate.	[8][11]

The presence of a nitro group and an aromatic ring creates a strong chromophore, making UV-Vis detection highly suitable for quantification.[12] Its molecular weight and polarity are well-suited for both reversed-phase HPLC and GC analysis.

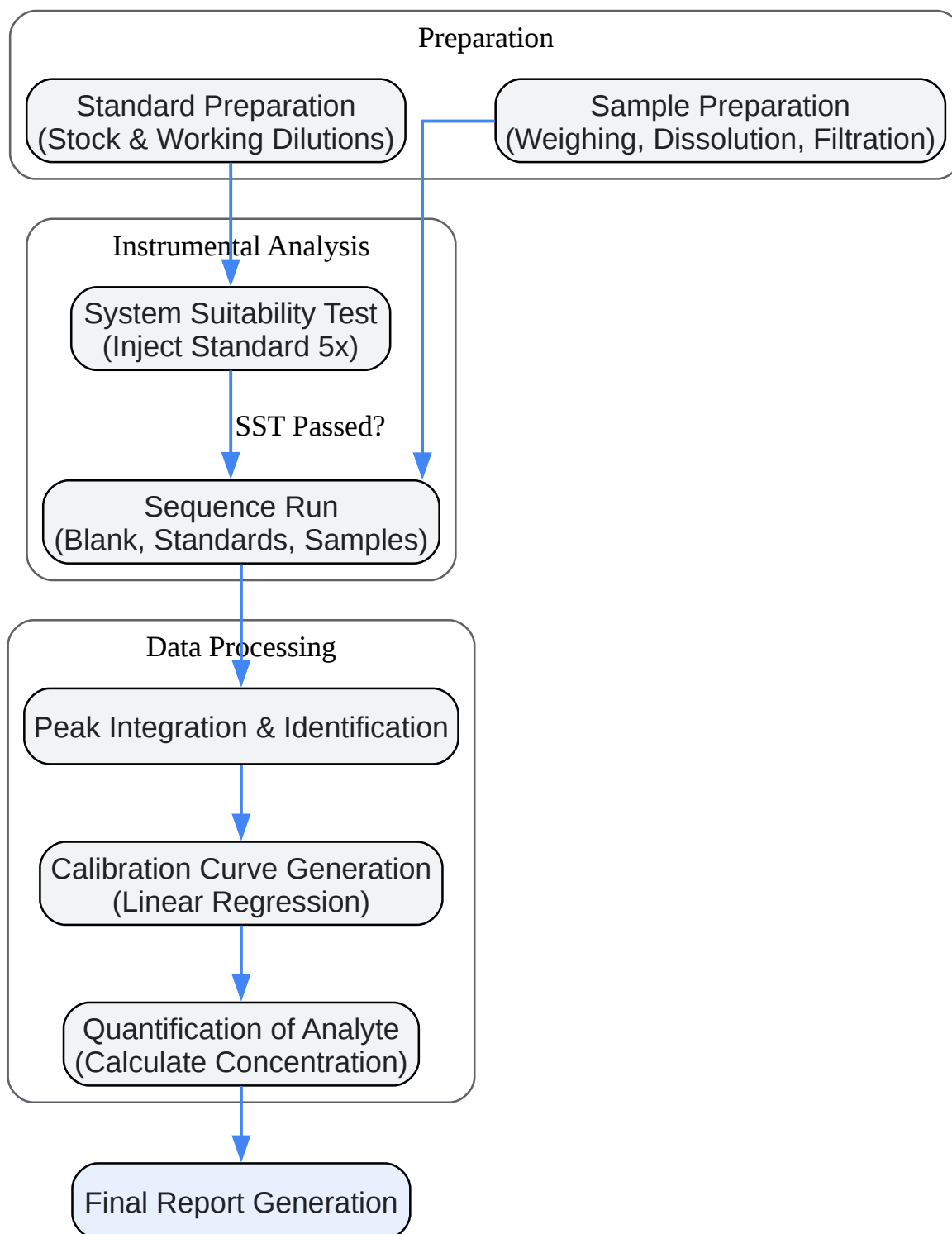
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

For routine quality control, impurity profiling, and stability testing, a reversed-phase HPLC method with UV detection is the gold standard due to its robustness, specificity, and efficiency.[13] The method described below is designed to provide excellent resolution and sensitivity for **4-Isopropyl-2-nitroaniline**.

Principle of the Method

The method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. **4-Isopropyl-2-nitroaniline**, being a moderately polar compound, will be retained on the nonpolar column and eluted with a mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response, ensuring high sensitivity.

Experimental Workflow for HPLC Analysis



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Caption: HPLC analysis workflow from preparation to reporting.

Detailed HPLC Protocol

3.3.1 Apparatus and Materials

- HPLC system with UV/PDA detector, pump, autosampler, and column oven.
- Data acquisition and processing software (e.g., Chromeleon™, Empower™).
- Analytical balance (readable to 0.01 mg).
- Volumetric flasks (Class A).
- Pipettes (Class A).
- Syringes and 0.45 µm PTFE syringe filters.
- HPLC column: C18, 4.6 x 150 mm, 5 µm particle size.

3.3.2 Reagents and Solvents

- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Water (HPLC grade or Milli-Q).
- Potassium phosphate monobasic (KH₂PO₄, analytical grade).
- Phosphoric acid (analytical grade).
- **4-Isopropyl-2-nitroaniline** reference standard (purity ≥99%).

3.3.3 Solution Preparation

- Mobile Phase Buffer (20 mM Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust pH to 3.0 with phosphoric acid.

- Mobile Phase: Acetonitrile and Buffer (50:50, v/v). Filter and degas before use.
- Diluent: Acetonitrile and Water (50:50, v/v).
- Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of **4-Isopropyl-2-nitroaniline** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the Standard Stock Solution with Diluent.

3.3.4 Sample Preparation

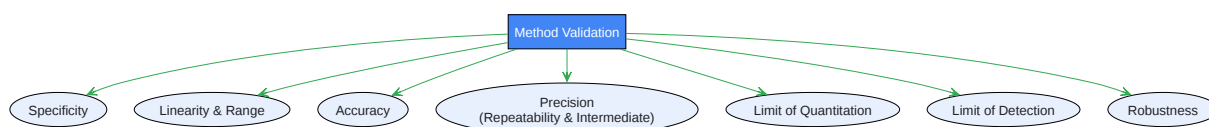
- Accurately weigh a sample containing an expected amount of **4-Isopropyl-2-nitroaniline**.
- Dissolve the sample in a known volume of Diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
- Sonicate for 10 minutes if necessary to ensure complete dissolution.
- Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

3.3.5 Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	50% Acetonitrile : 50% 20mM KH ₂ PO ₄ Buffer (pH 3.0)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	385 nm
Run Time	10 minutes

Method Validation

The described method must be validated to ensure it is suitable for its intended purpose, adhering to ICH Q2(R2) guidelines.^[3] Validation provides documented evidence that the procedure is reliable, accurate, and consistent.^{[4][14]}



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Caption: Key parameters for analytical method validation.

3.4.1 Validation Results (Representative Data)

Parameter	Acceptance Criteria	Result
Specificity	Peak is pure and resolved from interferences.	Peak purity index > 0.999. No interference from blank or placebo.
Linearity (1-100 µg/mL)	Correlation Coefficient (R^2) \geq 0.999	$R^2 = 0.9998$
Range	Method is linear, accurate, and precise over this range.	1 - 100 µg/mL
Accuracy (% Recovery)	98.0% - 102.0%	99.2% - 101.5%
Precision (% RSD)	Repeatability (n=6): \leq 2.0% Intermediate Precision: \leq 2.0%	Repeatability: 0.8% Intermediate: 1.2%
Limit of Quantitation (LOQ)	S/N ratio \geq 10	0.5 µg/mL
Limit of Detection (LOD)	S/N ratio \geq 3	0.15 µg/mL
Robustness	No significant impact on results.	Method is robust to minor changes in flow rate (± 0.1 mL/min) and column temperature (± 2 °C).

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

To confirm identity and provide an alternative quantification technique, especially for trace-level analysis or in complex matrices, GC-MS is an excellent choice.[\[15\]](#) It offers superior selectivity and sensitivity compared to HPLC-UV. EPA Method 8131 provides a strong basis for the analysis of aniline derivatives by GC.[\[16\]](#)

Principle of the Method

Volatilized samples are separated in a capillary column based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing definitive identification and sensitive quantification.

GC-MS Protocol Outline

- Apparatus: GC system with a mass selective detector (MSD).
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness.
- Carrier Gas: Helium.
- Injection: 1 μ L, splitless mode.
- Injector Temperature: 250 $^{\circ}$ C.
- Oven Program: 100 $^{\circ}$ C (hold 1 min), ramp to 280 $^{\circ}$ C at 20 $^{\circ}$ C/min, hold 5 min.
- MSD Transfer Line: 280 $^{\circ}$ C.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for **4-Isopropyl-2-nitroaniline** (e.g., m/z 180, 165).
- Sample Preparation: Samples are typically dissolved in a volatile solvent like methylene chloride or ethyl acetate.[\[17\]](#)

Conclusion

This application note details a robust and validated reversed-phase HPLC-UV method for the reliable quantification of **4-Isopropyl-2-nitroaniline**, suitable for routine quality control in a regulated environment. The protocol is built upon established chromatographic principles and validated against ICH standards to ensure data integrity.[\[2\]](#)[\[3\]](#) Additionally, a GC-MS method is presented as a powerful orthogonal technique for confirmatory analysis and trace-level detection. The selection of the appropriate method should be based on the specific analytical requirements, including the sample matrix, required sensitivity, and the purpose of the analysis.

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